molecular formula C26H26N4O5 B12482347 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12482347
M. Wt: 474.5 g/mol
InChI Key: KLBLBYJVEAKAQW-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a nitrophenylcarbonyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzylpiperazine Intermediate: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Coupling with 4-Nitrophenylcarbonyl Chloride: The benzylpiperazine intermediate is then reacted with 4-nitrophenylcarbonyl chloride in the presence of a base to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with methyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release. The nitrophenylcarbonyl group may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a methyl group instead of a benzyl group.

    Methyl 4-(4-ethylpiperazin-1-yl)benzoate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl 4-(4-phenylpiperazin-1-yl)benzoate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of both the benzylpiperazine and nitrophenylcarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C26H26N4O5/c1-35-26(32)21-9-12-24(29-15-13-28(14-16-29)18-19-5-3-2-4-6-19)23(17-21)27-25(31)20-7-10-22(11-8-20)30(33)34/h2-12,17H,13-16,18H2,1H3,(H,27,31)

InChI Key

KLBLBYJVEAKAQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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